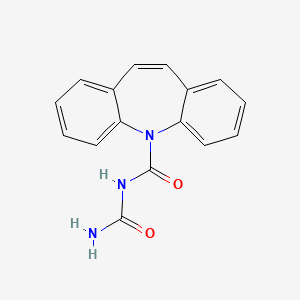
N-Carbamoyl Carbamazepine
描述
N-Carbamoyl Carbamazepine, also known as 5-carbamoyl-5H-dibenz[b,f]azepine, is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is primarily used in the treatment of epilepsy and neuropathic pain. It is also employed as an adjunctive treatment in schizophrenia and bipolar disorder .
准备方法
Synthetic Routes and Reaction Conditions
N-Carbamoyl Carbamazepine can be synthesized through various methods. One common approach involves the reaction of iminostilbene with urea in a protonating medium . Another method includes the phosgenation of 5H-dibenz[b,f]azepine followed by amidation with ammonia in alcohol or ammonium hydroxide in toluene . These methods are designed to introduce the N-carbamoyl group efficiently.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorocarbonylation and subsequent ammonolysis of iminostilbene . These methods are preferred due to their scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-Carbamoyl Carbamazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Epoxide derivatives.
Reduction: Amines.
Substitution: Halogenated carbamazepine analogues.
科学研究应用
N-Carbamoyl Carbamazepine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It is extensively researched for its anticonvulsant and mood-stabilizing properties.
Industry: This compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
N-Carbamoyl Carbamazepine exerts its effects primarily through the inhibition of voltage-gated sodium channels. By binding to these channels in their inactive conformation, it prevents repetitive and sustained firing of action potentials. This mechanism is crucial for its anticonvulsant and mood-stabilizing properties .
相似化合物的比较
Similar Compounds
Oxcarbazepine: A structurally related compound with a ketone substitution at the 10-position.
Eslicarbazepine Acetate: A derivative with modifications at the 10,11-position on the dibenzazepine ring
Uniqueness
N-Carbamoyl Carbamazepine is unique due to its specific binding affinity for voltage-gated sodium channels and its broad spectrum of activity in treating various neurological disorders. Unlike its analogues, it has a well-established safety profile and is widely used in clinical practice .
属性
IUPAC Name |
N-carbamoylbenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYQIRGCBFIMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747287 | |
| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219170-51-0 | |
| Record name | (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)




